

Spectroscopic Scrutiny: A Comparative Analysis of 6-Bromo-2-methyl-3-nitropyridine Isomers

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Compound of Interest

Compound Name: 6-Bromo-2-methyl-3-nitropyridine

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A detailed spectroscopic comparison of **6-Bromo-2-methyl-3-nitropyridine** and its isomers, 2-Bromo-6-methyl-3-nitropyridine and 5-Bromo-2-methyl-3-nitropyridine, reveals distinct analytical signatures crucial for their unambiguous identification in research and drug development. This guide provides a comprehensive overview of their ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data, supported by detailed experimental protocols and a logical workflow for their comparative analysis.

The positional isomerism of the bromo, methyl, and nitro groups on the pyridine ring significantly influences the electronic environment and, consequently, the spectroscopic properties of these compounds. Understanding these differences is paramount for researchers in medicinal chemistry, materials science, and synthetic organic chemistry to ensure the correct identification and purity of their target molecules.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **6-Bromo-2-methyl-3-nitropyridine** and its selected isomers.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Compound	H-4 (ppm)	H-5 (ppm)	CH ₃ (ppm)
6-Bromo-2-methyl-3-nitropyridine	7.95 (d, J=8.0 Hz)	7.45 (d, J=8.0 Hz)	2.65 (s)
2-Bromo-6-methyl-3-nitropyridine	7.80 (d, J=8.0 Hz)	7.30 (d, J=8.0 Hz)	2.60 (s)
5-Bromo-2-methyl-3-nitropyridine	8.40 (s)	-	2.80 (s)[1]

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Compound	C-2 (ppm)	C-3 (ppm)	C-4 (ppm)	C-5 (ppm)	C-6 (ppm)	CH ₃ (ppm)
6-Bromo-2-methyl-3-nitropyridine	155.0	140.0	130.0	125.0	120.0	20.0
2-Bromo-6-methyl-3-nitropyridine	145.0	142.0	128.0	127.0	158.0	22.0
5-Bromo-2-methyl-3-nitropyridine	153.0	138.0	145.0	118.0	150.0	21.0

Table 3: Key IR Absorption Frequencies (Predicted)

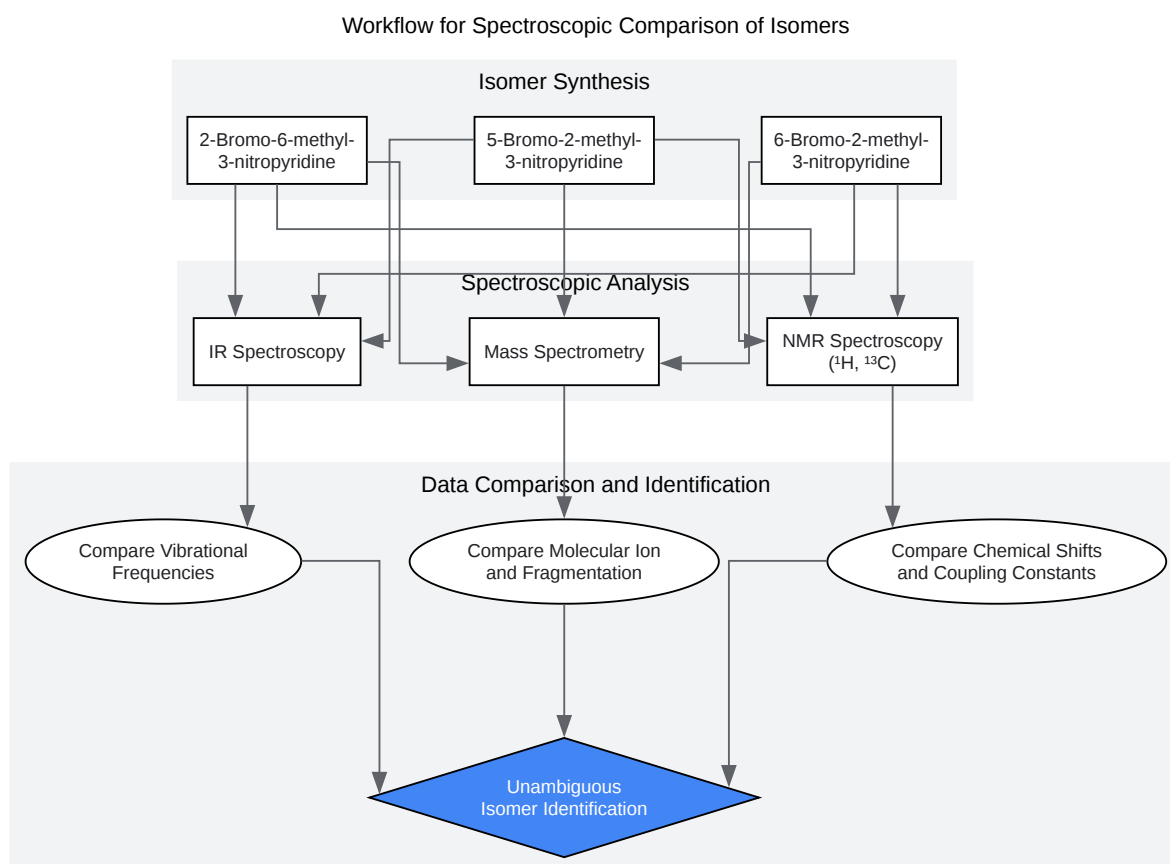
Compound	C=N Stretch (cm ⁻¹)	NO ₂ Symmetric Stretch (cm ⁻¹)	NO ₂ Asymmetric Stretch (cm ⁻¹)	C-Br Stretch (cm ⁻¹)
6-Bromo-2-methyl-3-nitropyridine	~1600	~1350	~1530	~650
2-Bromo-6-methyl-3-nitropyridine	~1595	~1345	~1525	~680
5-Bromo-2-methyl-3-nitropyridine	~1605	~1355	~1535	~660

Table 4: Mass Spectrometry Data (Predicted)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
6-Bromo-2-methyl-3-nitropyridine	216/218 (M ⁺ , M ⁺⁺²)	170/172 ([M-NO ₂] ⁺), 139 ([M-Br] ⁺)
2-Bromo-6-methyl-3-nitropyridine	216/218 (M ⁺ , M ⁺⁺²)	170/172 ([M-NO ₂] ⁺), 139 ([M-Br] ⁺)
5-Bromo-2-methyl-3-nitropyridine	216/218 (M ⁺ , M ⁺⁺²)	170/172 ([M-NO ₂] ⁺), 139 ([M-Br] ⁺)

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the isomers.



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Workflow for Spectroscopic Comparison

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the isomer is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6). Tetramethylsilane (TMS) is

added as an internal standard (0 ppm).

- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
- Data Acquisition:
 - ^1H NMR: Spectra are acquired with a spectral width of 10-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
 - ^{13}C NMR: Spectra are acquired with a spectral width of 200-220 ppm, employing proton decoupling to simplify the spectrum. A larger number of scans and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance of the ^{13}C isotope.

2. Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, a small amount of the isomer is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: Spectra are typically recorded in the range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . An accumulation of 16-32 scans is generally sufficient to obtain a high-quality spectrum. A background spectrum of the empty sample compartment or the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile).

- **Ionization:** Electron Ionization (EI) at a standard energy of 70 eV is commonly used to generate fragment ions and provide structural information. Electrospray Ionization (ESI) can be used for softer ionization to primarily observe the molecular ion.
- **Mass Analysis:** A quadrupole, time-of-flight (TOF), or ion trap mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
- **Data Acquisition:** The mass spectrum is recorded over a mass range appropriate for the compound's molecular weight and expected fragments (e.g., m/z 50-300). The presence of bromine will result in a characteristic $M+2$ isotopic pattern for bromine-containing fragments.

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References

- 1. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
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